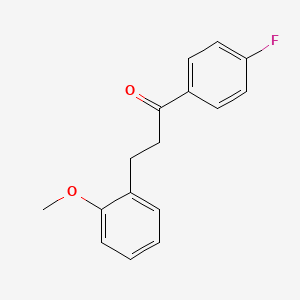

4'-Fluoro-3-(2-methoxyphenyl)propiophenone

Descripción

4'-Fluoro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by a fluorine atom at the 4' position of the phenyl ring attached to the ketone group and a 2-methoxyphenyl group at the 3-position of the propanone chain. Propiophenones are widely studied for their roles in organic synthesis, enzymatic oxidation, and biological activity, with substituents significantly influencing reactivity and applications .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGWJGINABNQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644177 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-95-4 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 4’-Fluoro-3-(2-methoxyphenyl)propiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Fluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4’-Fluoro-3-(2-methoxyphenyl)propiophenone is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Trends :

- Methoxy Position : A 2-methoxyphenyl group introduces steric hindrance near the ketone, possibly affecting enzymatic interactions, while a 4-methoxy group enhances resonance stabilization .

Reactivity and Enzymatic Oxidation

Propiophenone derivatives undergo enzymatic oxidation by Baeyer-Villiger monooxygenases (ssnBVMO), converting the ketone to phenyl propanoate. In , propiophenone achieved 95% conversion with a turnover number (TON) of 178. Substituents such as fluorine or methoxy groups could modulate this process:

- Electron-Withdrawing Groups (e.g., F) : May reduce enzymatic binding affinity due to decreased electron density at the ketone.

- Steric Hindrance : A 2-methoxyphenyl group near the reactive site might lower catalytic efficiency compared to less hindered analogs .

Actividad Biológica

4'-Fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 4'-Fluoro-3-(2-methoxyphenyl)propiophenone can be represented as follows:

This structure features a fluorine atom at the para position relative to the carbonyl group, along with a methoxy group on the phenyl ring, which may influence its biological interactions.

The biological activity of 4'-Fluoro-3-(2-methoxyphenyl)propiophenone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances its binding affinity, potentially leading to modulation of specific biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and metabolic pathways, contributing to its anti-inflammatory properties.

- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research indicates that 4'-Fluoro-3-(2-methoxyphenyl)propiophenone exhibits antimicrobial activity against a range of pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine production, suggesting a mechanism that involves modulation of immune responses. This property makes it a candidate for further investigation in the treatment of inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that 4'-Fluoro-3-(2-methoxyphenyl)propiophenone may possess cytotoxic properties against various cancer cell lines. The compound has been evaluated using MTT assays to determine its effectiveness in inhibiting cell proliferation. Results indicate varying degrees of cytotoxicity depending on the concentration and type of cancer cells tested.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of 4'-Fluoro-3-(2-methoxyphenyl)propiophenone.

- Method : Disc diffusion method against selected bacterial strains.

- Results : Significant inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory potential in a lipopolysaccharide (LPS)-induced model.

- Method : Measurement of cytokine levels (TNF-alpha, IL-6) post-treatment.

- Results : A notable reduction in cytokine levels was recorded, supporting its role in modulating inflammatory responses.

-

Cytotoxicity Assay

- Objective : To evaluate the cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231).

- Method : MTT assay conducted over a range of concentrations.

- Results : IC50 values indicated that the compound exhibits dose-dependent cytotoxicity, with higher efficacy observed in breast cancer cells compared to normal cells.

Data Summary Table

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disc diffusion | Effective against S. aureus and E. coli |

| Anti-inflammatory | Cytokine measurement | Reduced TNF-alpha and IL-6 levels |

| Cytotoxicity | MTT assay | Dose-dependent cytotoxicity in MDA-MB-231 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.